molecular formula C5H5ClN2O B1345695 5-Chloro-2-methoxypyrimidine CAS No. 38373-44-3

5-Chloro-2-methoxypyrimidine

Cat. No.: B1345695
CAS No.: 38373-44-3
M. Wt: 144.56 g/mol
InChI Key: GJNGJHZIOYFEOP-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxypyrimidine is a heterocyclic aromatic compound with the molecular formula C5H5ClN2O and a molecular weight of 144.559 g/mol It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

The synthesis of 5-Chloro-2-methoxypyrimidine typically involves the chlorination of 2-methoxypyrimidine. One common method includes the reaction of 2-methoxypyrimidine with thionyl chloride under reflux conditions . This process results in the substitution of a hydrogen atom with a chlorine atom at the 5-position of the pyrimidine ring. Industrial production methods may involve similar chlorination reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

5-Chloro-2-methoxypyrimidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxypyrimidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some pyrimidine derivatives inhibit enzymes like cyclooxygenase (COX), which play a role in inflammatory processes . The exact pathways and targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

5-Chloro-2-methoxypyrimidine can be compared with other pyrimidine derivatives, such as:

These comparisons highlight the unique properties of this compound, particularly its balance of reactivity and stability, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

5-chloro-2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNGJHZIOYFEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191728
Record name 5-Chloro-2-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38373-44-3
Record name 5-Chloro-2-methoxypyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038373443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38373-44-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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